molecular formula C18H18N4O2S B2656299 N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 402483-07-2

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2656299
CAS No.: 402483-07-2
M. Wt: 354.43
InChI Key: IGVDTHSMABXIRT-YBFXNURJSA-N
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Description

This compound belongs to the class of pyrazole-based carbohydrazide derivatives, characterized by a central pyrazole ring substituted with a 5-methylthiophen-2-yl group at position 3 and an (E)-configured hydrazone moiety at position 3. The hydrazone functionality is formed by condensation of the carbohydrazide with a 2-ethoxybenzaldehyde derivative.

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-24-16-7-5-4-6-13(16)11-19-22-18(23)15-10-14(20-21-15)17-9-8-12(2)25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVDTHSMABXIRT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles, as a class, are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with an ethoxyphenyl group and a methylthiophenyl group. The synthesis typically involves multi-step processes that include the formation of the pyrazole ring followed by the introduction of substituents through condensation reactions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound A76%86%
Compound B61%93%

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Similar pyrazole derivatives have been tested against bacterial strains such as E. coli and Staphylococcus aureus. In vitro studies indicated that some derivatives possess significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Bacterial StrainMIC (µg/mL)Standard Drug (MIC)Reference
E. coli6.25Rifampicin (0.25)
S. aureus12.5Ampicillin (10)

3. Anticancer Activity

Preliminary studies suggest potential anticancer activity of pyrazole derivatives through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The specific compound has not been extensively studied in this context; however, related compounds have displayed cytotoxic effects against various cancer types .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions often involve enzyme inhibition by binding to active sites, which disrupts normal cellular processes associated with inflammation and microbial resistance.

Case Studies

A series of case studies have evaluated the efficacy of similar pyrazole compounds in vivo:

  • Anti-inflammatory Efficacy : In a murine model of carrageenan-induced paw edema, a related pyrazole derivative exhibited significant reduction in swelling comparable to indomethacin, highlighting its potential as a therapeutic agent for inflammatory conditions .
  • Antimicrobial Testing : A study involving the testing of various pyrazole derivatives against multi-drug resistant strains showed that certain modifications in the structure significantly enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could be explored further for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide and related derivatives:

Compound Name Substituent on Aryl/Heteroaryl Group Molecular Weight Key Properties/Activities References
This compound 2-ethoxyphenyl 406.48 g/mol Predicted logP: ~3.2; Moderate solubility in polar aprotic solvents
N′-[(E)-(2,4-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 2,4-dichlorophenyl 398.24 g/mol Higher lipophilicity (logP ~3.8); Enhanced antimicrobial activity vs. Gram-positive bacteria
N′-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-chlorophenyl 401.88 g/mol Improved crystallinity (validated via X-ray); Moderate COX-2 inhibition
(E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-methoxyphenyl 298.31 g/mol Lower molecular weight; Higher aqueous solubility; Antifungal activity
(E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-dimethylaminophenyl 311.35 g/mol Strong electron-donating group; Enhanced fluorescence properties

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) increase lipophilicity and antimicrobial potency but reduce solubility. Electron-donating groups (e.g., 4-methoxy in ) improve solubility and enable π-π stacking interactions in crystal lattices.

Biological Activity Trends :

  • Chlorinated derivatives (e.g., ) exhibit stronger antimicrobial and anti-inflammatory activities compared to methoxy or ethoxy analogs.
  • The 5-methylthiophen-2-yl moiety (common in ) contributes to π-conjugation, enhancing UV-Vis absorption properties useful in photodynamic therapy.

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